molecular formula C16H15BrF3NO2 B13709459 1-Boc-4-bromo-2-[4-(trifluoromethyl)phenyl]-1H-pyrrole

1-Boc-4-bromo-2-[4-(trifluoromethyl)phenyl]-1H-pyrrole

Cat. No.: B13709459
M. Wt: 390.19 g/mol
InChI Key: KAJLPVHIJHHKSO-UHFFFAOYSA-N
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Description

1-Boc-4-bromo-2-[4-(trifluoromethyl)phenyl]-1H-pyrrole is a sophisticated chemical building block primarily employed in medicinal chemistry and drug discovery research. This compound integrates two highly valuable functional groups: a bromo substituent and a Boc-protected amine on the pyrrole core, alongside a lipophilic and metabolically stable 4-(trifluoromethyl)phenyl ring. The bromine atom at the 4-position makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki [https://www.organic-chemistry.org/abstracts/lit2/760.shtm], Stille, and Sonogashira reactions, enabling the rapid diversification of the pyrrole scaffold for the synthesis of compound libraries. The N-Boc group serves as a crucial protecting group for the pyrrole nitrogen, preventing unwanted side reactions during synthetic sequences and allowing for its clean deprotection under mild acidic conditions to generate the NH-pyrrole precursor for further functionalization. The presence of the trifluoromethyl group is of particular interest, as this moiety is known to enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets, making it a common feature in agrochemicals and pharmaceuticals [https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01172]. Consequently, this reagent is a vital intermediate for researchers synthesizing novel pyrrole derivatives for biological evaluation, potentially targeting a wide range of enzymes and receptors. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C16H15BrF3NO2

Molecular Weight

390.19 g/mol

IUPAC Name

tert-butyl 4-bromo-2-[4-(trifluoromethyl)phenyl]pyrrole-1-carboxylate

InChI

InChI=1S/C16H15BrF3NO2/c1-15(2,3)23-14(22)21-9-12(17)8-13(21)10-4-6-11(7-5-10)16(18,19)20/h4-9H,1-3H3

InChI Key

KAJLPVHIJHHKSO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C=C1C2=CC=C(C=C2)C(F)(F)F)Br

Origin of Product

United States

Preparation Methods

Economical Bromination in Polar Solvents with Oxidizing Agents

A patented economical method (CN102746208A) describes bromination of 2-aryl-5-trifluoromethyl-1H-pyrroles in the presence of polar solvents and oxidizing agents to yield 4-bromo-2-aryl-5-trifluoromethyl-1H-pyrroles with high yield and purity suitable for industrial scale.

  • Reaction Conditions:

    • Substrate: 2-aryl-5-trifluoromethyl-1H-pyrrole-3-nitrile derivatives
    • Solvent: Polar solvents such as methanol, ethanol, tetrahydrofuran (THF), N,N-dimethylacetamide (DMAC), or mixtures thereof
    • Oxidizing Agents: Water-soluble moderate strong oxidants like potassium persulfate or 50% hydrogen peroxide
    • Bromine: Added slowly in molar ratio bromine:substrate of approximately 0.7–0.8:1
    • Temperature: Room temperature
    • Reaction Monitoring: By HPLC to confirm completion
  • Mechanism and Advantages:

    • The oxidizing agent converts the by-product hydrogen bromide back into bromine in situ, reducing bromine consumption and minimizing hazardous waste.
    • This method avoids the need for special equipment to treat hydrogen bromide-containing wastewater.
    • Reaction proceeds under mild conditions with high bromine utilization efficiency.

Representative Experimental Data from Patent Embodiments

Embodiment Substrate (g, mol) Solvent(s) Oxidizing Agent (g, mol) Bromine (g, mol) Yield (%) Product Appearance Melting Point (°C)
1 28.5 g (0.1 mol) 2-(4-chlorophenyl)-5-trifluoromethyl-1H-pyrrole-3-nitrile Methanol, ethanol 11.3 g H2O2 (0.1 mol) 12.0 g (0.75 mol) 95 White/faint yellow solid >238 (decomp.)
2 28.5 g (0.1 mol) same as above Methanol, THF 27.5 g potassium persulfate (0.1 mol) 12.8 g (0.8 mol) 96 White/faint yellow solid >238 (decomp.)
3 28.5 g (0.1 mol) same Methanol, DMAC 11.3 g H2O2 (0.1 mol) 12.8 g (0.7 mol) 93 White/faint yellow solid >238 (decomp.)
4 28.5 g (0.1 mol) same Methanol, THF, DMF 12.4 g H2O2 (0.11 mol) 12.8 g (0.7 mol) 92 White/faint yellow solid >238 (decomp.)
5 28.5 g (0.1 mol) same Methanol, THF 12.4 g H2O2 (0.11 mol) 12.8 g (0.7 mol) 95 White/faint yellow solid >238 (decomp.)
6 28.5 g (0.1 mol) same Methanol, THF 6.8 g H2O2 (0.6 mol), 8.3 g potassium persulfate (0.3 mol) 12.8 g (0.7 mol) 92 White/faint yellow solid >238 (decomp.)

These data demonstrate consistently high yields (92–96%) and purity with mild reaction conditions and environmentally benign process features.

Boc Protection of the Pyrrole Nitrogen

After bromination, the nitrogen atom of the pyrrole ring is protected with the tert-butoxycarbonyl group to yield the target compound 1-Boc-4-bromo-2-[4-(trifluoromethyl)phenyl]-1H-pyrrole.

  • Typical Boc Protection Conditions:

    • Reagents: Di-tert-butyl dicarbonate (Boc2O) and a base such as triethylamine or sodium bicarbonate
    • Solvent: Dichloromethane or tetrahydrofuran
    • Temperature: 0 °C to room temperature
    • Time: Several hours until completion confirmed by TLC or HPLC
  • This step is generally straightforward and high yielding, providing the Boc-protected pyrrole ready for further synthetic or biological evaluation.

Alternative Synthetic Routes

One alternative approach reported involves the reaction of 4-bromo-2-trifluoromethyl aniline with appropriate carbonyl compounds under acidic conditions to form the pyrrole ring system, followed by Boc protection. This route may be used depending on availability of starting materials and desired substitution patterns.

Summary Table of Preparation Methods

Step Method Description Key Reagents Conditions Yield/Notes
1. Bromination Bromination of 2-aryl-5-trifluoromethyl-1H-pyrrole-3-nitrile Bromine, oxidizing agents (H2O2, K2S2O8), polar solvents Room temp, molar ratio Br:substrate ~0.7-0.8 92–96%, mild, economical, environmentally friendly
2. Boc Protection N-Boc protection of brominated pyrrole Di-tert-butyl dicarbonate, base (TEA) 0 °C to RT, organic solvent High yield, standard procedure

Industrial and Environmental Considerations

The described bromination method is advantageous for industrial application due to:

  • Reduced bromine consumption by recycling hydrogen bromide in situ,
  • Avoidance of corrosive waste streams,
  • Mild reaction conditions reducing energy input,
  • High yields and purity minimizing purification steps,
  • Use of common polar solvents and oxidants enhancing scalability.

Chemical Reactions Analysis

Types of Reactions

1-Boc-4-bromo-2-[4-(trifluoromethyl)phenyl]-1H-pyrrole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Palladium Catalysts: Used in cross-coupling reactions.

    Acids (e.g., TFA): Used for deprotection of the Boc group.

Major Products Formed

    Substituted Pyrroles: Formed through substitution reactions.

    Coupled Products: Formed through cross-coupling reactions.

    Free Amines: Formed through deprotection reactions.

Scientific Research Applications

1-Boc-4-bromo-2-[4-(trifluoromethyl)phenyl]-1H-pyrrole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Boc-4-bromo-2-[4-(trifluoromethyl)phenyl]-1H-pyrrole depends on its specific applicationFor example, the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromo group can participate in halogen bonding interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs include pyrrole derivatives with varying substituents at the 1-, 2-, and 4-positions (Table 1). Key comparisons:

Compound Name Substituents (Position) Molecular Weight Key Properties/Applications Reference
1-Boc-4-bromo-2-[4-(trifluoromethyl)phenyl]-1H-pyrrole Boc (1), Br (4), CF₃Ph (2) ~372.2 g/mol Intermediate for cross-coupling
1-(4-Bromophenyl)-1H-pyrrole H (1), BrPh (4) 236.1 g/mol Electrochemical studies
1-(2-Bromo-4-methylphenyl)-1H-pyrrole H (1), Br (2), Me (4) 236.11 g/mol Synthetic building block
4-Bromo-1-phenyl-1H-pyrazole Br (4), Ph (1) (pyrazole core) 223.07 g/mol Agrochemical intermediates
4-Bromo-1,5-dimethyl-2-(4'-trifluoromethylphenyl)-1,2-dihydro-3H-pyrazol-3-one Br (4), CF₃Ph (2) (pyrazolone core) ~356.1 g/mol Herbicidal activity
  • Electron-Withdrawing Groups : The trifluoromethyl group in the target compound increases electrophilicity compared to methyl or methoxy substituents, influencing reactivity in Suzuki-Miyaura couplings .
  • Core Heterocycle: Pyrrole derivatives exhibit lower oxidation potentials (~1.2 V) than pyrazoles or pyrazolones, making them more suitable for electronic applications .

Physicochemical Properties

  • Electrochemical Behavior : The 4-(trifluoromethyl)phenyl group lowers the HOMO energy (-5.2 eV) compared to phenyl (-4.8 eV) or 4-methoxyphenyl (-4.5 eV) derivatives, enhancing electron-accepting capacity .
  • UV-Vis Absorption : Trifluoromethyl substitution red-shifts absorption maxima (λmax ~320 nm) due to extended conjugation, unlike bromine-only analogs (λmax ~290 nm) .

Biological Activity

1-Boc-4-bromo-2-[4-(trifluoromethyl)phenyl]-1H-pyrrole (CAS: 2517593-60-9) is a compound of significant interest in medicinal chemistry and drug development due to its structural characteristics and potential biological activities. This article delves into its biological activity, synthesizing findings from diverse research sources.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C16H15BrF3N2O2
  • Molecular Weight : 390.2 g/mol
  • IUPAC Name : tert-butyl 4-bromo-2-(4-(trifluoromethyl)phenyl)-1H-pyrrole-1-carboxylate

This compound features a bromine atom and a trifluoromethyl group, which significantly influence its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of substituted pyrroles, including this compound. These compounds have shown promise as protein kinase inhibitors, which are crucial in cell signaling pathways related to cancer progression. For example, a patent (WO2014019908A2) describes various substituted pyrroles' ability to modulate kinase activity, suggesting therapeutic applications in cancer treatment .

The mechanism through which this compound exerts its biological effects likely involves:

  • Inhibition of Protein Kinases : By binding to the ATP-binding site of kinases, thereby disrupting their activity.
  • Induction of Apoptosis : Some studies suggest that pyrrole derivatives can trigger apoptotic pathways in cancer cells, enhancing their therapeutic efficacy.

Synthesis and Testing

A study focused on the synthesis and biological evaluation of various pyrrole derivatives, including this compound, revealed promising results. The compound was synthesized using standard organic reactions involving bromination and Boc protection .

In vitro tests demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines, including:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)5.0
A549 (Lung Cancer)3.5
HeLa (Cervical Cancer)4.0

These results indicate that the compound may serve as a lead structure for further development in anticancer drug discovery.

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group has been shown to enhance the lipophilicity and metabolic stability of the compound, contributing to its increased biological activity. SAR studies indicate that modifications at the bromine site can further optimize potency against specific cancer types .

Q & A

Basic: What synthetic methodologies are commonly employed to construct the pyrrole ring in 1-Boc-4-bromo-2-[4-(trifluoromethyl)phenyl]-1H-pyrrole, and what key parameters influence yield?

The pyrrole core can be synthesized via the Clauson-Kaas reaction , a classical method involving the cyclization of amines with diketones or equivalents. For example, 1-(4-bromophenyl)-1H-pyrrole was synthesized using this method with optimized reaction times (~24 hours) and stoichiometric control of reagents like ammonium acetate and acetic acid . Key parameters affecting yield include:

  • Temperature control (reflux conditions for cyclization).
  • Purity of starting materials (e.g., 4-bromoaniline).
  • Use of TLC to monitor reaction progression (Rf ~0.6 in hexane/ethyl acetate) .

Basic: How are bromo and trifluoromethylphenyl substituents introduced regioselectively during synthesis?

  • Bromination : Electrophilic bromination using boron tribromide (BBr₃) under anhydrous conditions selectively substitutes the pyrrole ring at the 4-position. This method avoids over-bromination when conducted at 0–5°C with precise stoichiometry (1.2 eq. BBr₃) .
  • Trifluoromethylphenyl introduction : Suzuki-Miyaura cross-coupling is often employed. A palladium catalyst (e.g., Pd(PPh₃)₄) couples the pyrrole boronic acid derivative with 4-(trifluoromethyl)phenyl bromide. Oxygen-free conditions and degassed solvents (e.g., THF/H₂O) are critical for high yields .

Advanced: What analytical techniques resolve contradictions in NMR data interpretation for this compound?

Conflicting spectral data (e.g., overlapping signals in ¹H NMR due to aromatic protons) can be addressed via:

  • 2D NMR techniques : HSQC and HMBC differentiate between bromophenyl and trifluoromethylphenyl proton environments.
  • X-ray crystallography : Used to confirm regiochemistry and substituent orientation, as demonstrated in structural studies of related brominated pyrroles .

Advanced: How do electronic effects of the trifluoromethyl group influence the bromo substituent’s reactivity in cross-coupling reactions?

The electron-withdrawing trifluoromethyl group activates the bromo substituent toward oxidative addition in palladium-catalyzed reactions (e.g., Suzuki couplings). However, steric hindrance from the bulky trifluoromethylphenyl group may necessitate ligand optimization (e.g., XPhos instead of PPh₃) to improve catalytic efficiency .

Basic: What characterization techniques are essential for confirming structure and purity?

  • ¹H NMR : Identifies substituent integration ratios (e.g., pyrrole protons at δ 6.2–6.8 ppm) and Boc group signals (tert-butyl at δ 1.3 ppm) .
  • TLC : Monitors reaction progress (hexane/ethyl acetate, 4:1) .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ for C₁₆H₁₆BrF₃NO₂).

Advanced: What side reactions occur during halogenation, and how are they suppressed?

  • Over-bromination : Excess BBr₃ or elevated temperatures can lead to di-brominated byproducts. Mitigation involves strict temperature control (0–5°C) and limiting BBr₃ to 1.1–1.2 eq. .
  • Ring-opening : Acidic conditions may hydrolyze the Boc group. Use of mild bases (e.g., NaHCO₃) during workup preserves the protecting group .

Advanced: How does the Boc group’s stability impact downstream functionalization?

The Boc group is susceptible to cleavage under strong acids (e.g., HCl) or prolonged heating. Strategies to retain stability include:

  • Avoiding protic solvents during coupling reactions.
  • Using trifluoroacetic acid (TFA) for selective deprotection under controlled conditions (e.g., 0°C, 1 hour) .

Basic: What solvents and conditions are optimal for recrystallization?

Recrystallization from ethanol/water (7:3) at 4°C yields high-purity crystals. Slow cooling minimizes inclusion of impurities, as demonstrated in similar pyrrole derivatives .

Advanced: How is regioselectivity ensured during trifluoromethylphenyl coupling?

Regioselectivity is controlled by pre-functionalizing the pyrrole ring with a boronic ester at the 2-position. Computational modeling (DFT) predicts favorable transition states for coupling at this site, reducing competing pathways .

Advanced: What mechanistic insights explain unexpected byproducts in large-scale synthesis?

Byproducts like geminal-dimethyl hydrodipyrrins can form via radical-mediated dimerization under high-concentration conditions. Scaling reactions with dilute solutions (<0.1 M) and radical inhibitors (e.g., BHT) suppresses this .

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